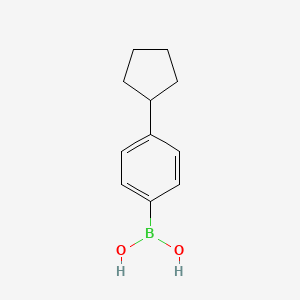![molecular formula C8H15NO4S B1351519 4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid CAS No. 51070-62-3](/img/structure/B1351519.png)
4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid, commonly referred to as 4-DBA, is a naturally occurring organic compound found in a variety of plants, bacteria, and fungi. It is an important component of many metabolic pathways and is used as an intermediate in the synthesis of a variety of compounds. 4-DBA is a versatile compound that has a wide range of applications in the fields of medicine, biochemistry, pharmacology, and agriculture.
科学的研究の応用
Novel Urease Inhibitors
A study focused on the synthesis and evaluation of novel indole-based hybrid oxadiazole scaffolds, including derivatives of butanoic acid, for their potent urease inhibitory activity. These molecules displayed promising results as urease inhibitors, which could be valuable in the development of therapeutic agents targeting diseases related to urease activity (Nazir et al., 2018).
Synthetic Ion Channels
Research on 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid demonstrated its application as a photolabile protecting group for the optical gating of synthetic ion channels. This approach facilitated UV-light-triggered selective transport of ionic species, showcasing potential for controlled release and sensory applications (Ali et al., 2012).
Microbial Production of Amino Alcohols
A groundbreaking study reported the microbial production of 4-amino-1-butanol, a critical intermediate for pharmaceuticals and biodegradable polymers, from glucose using metabolically engineered Corynebacterium glutamicum. This process presents a sustainable route for producing valuable amino alcohols from renewable resources (Prabowo et al., 2020).
Molecular Docking and Analysis
Another study conducted molecular docking, vibrational, structural, electronic, and optical analyses of butanoic acid derivatives. These compounds were evaluated for their potential as nonlinear optical materials and for their biological activity through interaction with specific proteins, indicating their significance in drug design and pharmacological research (Vanasundari et al., 2018).
特性
IUPAC Name |
4-[(1,1-dioxothiolan-3-yl)amino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c10-8(11)2-1-4-9-7-3-5-14(12,13)6-7/h7,9H,1-6H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYVVYSXUYAYIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389204 |
Source


|
| Record name | 4-[(1,1-dioxothiolan-3-yl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51070-62-3 |
Source


|
| Record name | 4-[(1,1-dioxothiolan-3-yl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1351438.png)



![2-{[(E)-(2-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B1351454.png)
![4-[(Cyclobutylcarbonyl)amino]benzoic acid](/img/structure/B1351459.png)





![Methyl 2-(benzoylamino)-3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B1351470.png)
![4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1351491.png)